![molecular formula C17H24N2O5S B3568735 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine CAS No. 5919-98-2](/img/structure/B3568735.png)
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine
Overview
Description
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine, also known as MPSM, is a chemical compound that has been widely used in scientific research. MPSM belongs to the class of sulfonyl-containing compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood. However, studies have shown that 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to reduce inflammation in animal models of arthritis and colitis. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages for lab experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is easy to synthesize and has good stability. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have low toxicity in animal studies. However, 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has some limitations for lab experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is not water-soluble, which can limit its use in some experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can also interact with some proteins, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to synthesize and evaluate analogs of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine for their biological activity. Another direction is to investigate the mechanism of action of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine in more detail. Further studies are also needed to evaluate the safety and efficacy of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine in animal models and humans.
Scientific Research Applications
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively used in scientific research, particularly in the field of medicinal chemistry. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been used as a lead compound in drug discovery programs, and several analogs of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine have been synthesized and evaluated for their biological activity.
properties
IUPAC Name |
(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-6-5-14(17(20)18-7-3-2-4-8-18)13-16(15)25(21,22)19-9-11-24-12-10-19/h5-6,13H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGABQHBHGLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360318 | |
Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5919-98-2 | |
Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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